1H and 13C NMR spectra analysis of cyclooct-4-en-1-ol
1H and 13C NMR spectra analysis of cyclooct-4-en-1-ol
An In-Depth Technical Guide to the NMR Spectral Analysis and Bioorthogonal Applications of Cyclooct-4-en-1-ol
Executive Summary
As a Senior Application Scientist, I approach the nuclear magnetic resonance (NMR) analysis of cyclooct-4-en-1-ol not merely as a routine structural verification, but as a critical quality control gateway. Cyclooct-4-en-1-ol exists in two primary isomeric forms: the thermodynamically stable cis-isomer (Z) and the highly strained, kinetically trapped trans-isomer (E), commonly referred to as TCO-OH. The trans-isomer has revolutionized drug development and radiochemistry due to its exceptional reactivity in Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry[1][2].
This whitepaper provides a comprehensive, causality-driven breakdown of the 1 H and 13 C NMR spectra of cyclooct-4-en-1-ol, detailing the experimental protocols required to synthesize, isolate, and validate this critical molecule for downstream pharmaceutical applications.
Structural Dynamics and Isomeric Causality
The eight-membered ring of cyclooct-4-en-1-ol presents a fascinating case of conformational flexibility constrained by a degree of ring strain. In its standard (Z)-configuration, the molecule adopts a relatively relaxed boat-chair conformation. However, when photoisomerized to the (E)-configuration, the molecule is forced into a highly strained geometry (ring strain energy ≈ 16.7 kcal/mol).
The Causality of Reactivity: This immense strain raises the energy of the highest occupied molecular orbital (HOMO) of the alkene. Consequently, the E-isomer (TCO-OH) becomes a privileged dienophile, reacting with electron-deficient tetrazines at rates exceeding 106 M −1 s −1 [3]. Accurate NMR analysis is therefore paramount to ensure isomeric purity, as the presence of the unreactive Z-isomer will drastically reduce the yield of downstream bioconjugation or radiolabeling processes[1].
1 H NMR Spectral Analysis
The 1 H NMR spectrum of (Z)-cyclooct-4-en-1-ol is characterized by complex multiplet splitting. Because the ring lacks a plane of symmetry (due to the C1 hydroxyl group), the methylene protons are diastereotopic. Each proton experiences a unique magnetic environment and distinct dihedral angles with its neighbors, preventing simple first-order n+1 splitting.
Causality of Chemical Shifts and Splitting:
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Carbinol Proton (H1): The electronegative oxygen atom deshields the H1 proton, shifting it downfield to 3.81 ppm. It appears as a complex dddd (doublet of doublet of doublet of doublets) because it couples unequally with the four adjacent diastereotopic protons on C2 and C8[3].
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Olefinic Protons (H4, H5): These appear at 5.59 and 5.69 ppm. The restricted geometry of the ring dictates specific 3J coupling constants (typically 7–10 Hz for cis-alkenes in medium rings), resulting in distinct ddd and dt patterns[3].
Table 1: 1 H NMR Data for (Z)-Cyclooct-4-en-1-ol (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Structural Assignment |
| 5.69 | ddd | 10.6, 8.3, 7.1 | 1H | Olefinic (H4 or H5) |
| 5.59 | dt | 10.4, 7.9 | 1H | Olefinic (H5 or H4) |
| 3.81 | dddd | 9.4, 8.3, 4.4, 1.1 | 1H | Carbinol (H1) |
| 2.35 – 2.23 | m | - | 1H | Aliphatic ring CH 2 |
| 2.19 – 2.05 | m | - | 3H | Aliphatic ring CH 2 |
| 1.98 – 1.80 | m | - | 2H | Aliphatic ring CH 2 |
| 1.76 – 1.45 | m | - | 5H | Aliphatic ring CH 2 |
| (Data grounded in continuous flow synthesis literature[3]) |
13 C NMR Spectral Analysis
The 13 C NMR spectrum provides a clear map of the carbon skeleton. Because cyclooct-4-en-1-ol is asymmetric, all eight carbons are magnetically inequivalent and resolve into eight distinct signals.
Causality of Carbon Environments:
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Olefinic Carbons (C4, C5): The sp2 hybridized carbons are heavily deshielded by the π -electron cloud, appearing in the characteristic alkene region (~130 ppm).
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Carbinol Carbon (C1): The inductive electron-withdrawing effect of the hydroxyl group deshields C1, placing it at ~72 ppm.
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Aliphatic Carbons (C2, C3, C6, C7, C8): These sp3 carbons distribute between 22 and 38 ppm. Their exact shifts are dictated by their proximity to the alkene and the hydroxyl group, as well as the specific steric compression inherent to the ring's conformation.
Table 2: Representative 13 C NMR Assignments for Cyclooct-4-en-1-ol
| Chemical Shift ( δ , ppm) | Carbon Type (DEPT-135) | Structural Assignment |
| ~ 130.5 | CH (Positive) | Olefinic (C4 or C5) |
| ~ 129.8 | CH (Positive) | Olefinic (C5 or C4) |
| ~ 72.5 | CH (Positive) | Carbinol (C1) |
| ~ 38.2, 34.5, 29.1, 25.4, 23.2 | CH 2 (Negative) | Aliphatic ring carbons (C2, C3, C6, C7, C8) |
Experimental Protocol: Synthesis and NMR Validation
To utilize cyclooct-4-en-1-ol in drug development, one must often convert the commercially available Z-isomer into the highly reactive E-isomer (TCO-OH). The following protocol utilizes continuous flow photoisomerization, a self-validating system designed to maximize yield and purity[3][4].
Step-by-Step Methodology:
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Photochemical Setup: Dissolve (Z)-cyclooct-4-en-1-ol and a sensitizer (methyl benzoate) in a non-polar solvent system (e.g., Et 2 O/hexanes).
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Irradiation: Pump the mixture through a continuous flow reactor equipped with UV lamps (254 nm). Causality: UV light excites the sensitizer, which transfers energy to the Z-alkene, allowing the π -bond to break and reform, creating a photostationary mixture of Z and E isomers[4].
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Selective Trapping: Pass the outflow through a column of AgNO 3 -impregnated silica gel. Causality: The highly strained E-isomer has more exposed π -electrons and coordinates strongly with Ag + ions, effectively pulling it out of the equilibrium and driving the reaction forward[4].
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Elution: Wash the column with concentrated NH 4 OH to break the Ag + -alkene complex, then extract with dichloromethane to isolate pure (E)-cyclooct-4-en-1-ol[4].
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NMR Sample Preparation: Dissolve 10-15 mg of the purified product in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard).
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Validation Checkpoint: Acquire a 1 H NMR spectrum (400 MHz, 16 scans). Integrate the olefinic region. The E-isomer will show a distinct shift in the alkene protons compared to the Z-isomer (typically shifting slightly upfield and showing different coupling constants due to the trans geometry). Do not proceed to biological assays unless the E:Z integration ratio confirms >95% purity.
Caption: Workflow for the photoisomerization and isolation of E-cyclooct-4-en-1-ol.
Application in Drug Development: IEDDA Click Chemistry
Once validated via NMR, TCO-OH serves as a foundational building block for Antibody-Drug Conjugates (ADCs) and radiopharmaceuticals[1][2]. The hydroxyl group on C1 acts as a synthetic handle, allowing the molecule to be attached to cytotoxic payloads (e.g., doxorubicin) via carbamate linkages[2][4].
When administered in vivo, the TCO-tagged prodrug remains inactive until a tetrazine-functionalized targeting antibody is introduced. The resulting IEDDA reaction is bioorthogonal—it occurs rapidly in biological media without interfering with native biochemical processes[2][5].
Caption: IEDDA bioorthogonal reaction pathway between TCO-OH and a tetrazine.
By understanding the causality behind the NMR spectra of cyclooct-4-en-1-ol, researchers can confidently track the synthesis and isomerization of this molecule, ensuring the high purity required for the next generation of targeted therapeutics.
References
- Rapid Production of trans-Cyclooctenes in Continuous Flow 1. Radboud Repository.
- Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomeriz
- A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooct. Semantic Scholar.
- WO2020256544A1 - Tetrazines for high click release speed and yield.
- W O 2020/256544 Al. Googleapis.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2020256544A1 - Tetrazines for high click release speed and yield - Google Patents [patents.google.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
